molecular formula C13H22O4 B13929610 Diethyl (2-methylpent-4-en-2-yl)propanedioate CAS No. 32119-46-3

Diethyl (2-methylpent-4-en-2-yl)propanedioate

Cat. No.: B13929610
CAS No.: 32119-46-3
M. Wt: 242.31 g/mol
InChI Key: DYOOBVZHCYWTFX-UHFFFAOYSA-N
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Description

Diethyl (2-methylpent-4-en-2-yl)propanedioate is a malonate ester derivative intended for research and development purposes. This compound serves as a versatile building block in organic synthesis. Malonate esters are widely used in synthetic chemistry for the formation of carbon-carbon bonds. They are commonly employed in classic reactions such as alkylations and the Knoevenagel condensation to construct complex molecular architectures . The structure of this compound, featuring a propanedioate (malonate) core diethyl ester, is characteristic of reagents used in multi-step synthetic sequences . The specific substituent, a 2-methylpent-4-en-2-yl group, incorporates an alkene functionality, which can serve as a handle for further chemical modifications, including oxidation or cyclization reactions. As an intermediate, it may have applications in the development of pharmaceuticals , fragrances , and other specialty chemicals. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

32119-46-3

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 2-(2-methylpent-4-en-2-yl)propanedioate

InChI

InChI=1S/C13H22O4/c1-6-9-13(4,5)10(11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3

InChI Key

DYOOBVZHCYWTFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)CC=C

Origin of Product

United States

Preparation Methods

Alkylation of Diethyl Malonate with 2-Methylpent-4-en-2-yl Derivatives

One common synthetic route to this compound involves the alkylation of diethyl malonate with a suitable alkyl halide or tosylate derived from 2-methylpent-4-en-2-ol or its derivatives.

  • Starting Materials: Diethyl malonate and 2-methylpent-4-en-2-yl tosylate or halide.
  • Conditions: Base such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) under inert atmosphere.
  • Mechanism: Deprotonation of diethyl malonate forms an enolate that attacks the electrophilic alkyl halide or tosylate to form the substituted malonate.

Example Procedure:

  • Preparation of 2-methylpent-4-en-2-yl tosylate by tosylation of 2-methylpent-4-en-2-ol with p-toluenesulfonyl chloride (p-TsCl) in pyridine at 0 °C to room temperature.
  • Subsequent alkylation of diethyl malonate with the tosylate in the presence of NaH or tBuOK at 0 °C to room temperature.
  • Workup includes aqueous quenching, extraction, drying, and purification by silica gel chromatography.

This approach is supported by the synthesis of related malonate derivatives where tosylates serve as electrophiles for malonate alkylation.

Knoevenagel Condensation of Diethyl Malonate with Aldehydes

Another method involves Knoevenagel condensation between diethyl malonate and aldehydes bearing the 2-methylpent-4-en-2-yl moiety or related structures.

  • Starting Materials: Diethyl malonate and 2-methylpent-4-en-2-yl aldehyde.
  • Catalysts: Secondary amines such as 4-methylpiperidine or pyrrolidine, often with glacial acetic acid.
  • Solvent: Xylene or other high boiling solvents.
  • Conditions: Reflux overnight with a Dean-Stark apparatus to remove water formed during condensation.

Reaction Scheme:

$$
\text{Diethyl malonate} + \text{2-methylpent-4-en-2-yl aldehyde} \xrightarrow[\text{reflux}]{\text{4-methylpiperidine, AcOH}} \text{this compound}
$$

This method yields alkylidene malonate derivatives, which can be subsequently hydrogenated or reduced to the saturated malonate if desired.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed oxidative coupling and related metal-mediated cross-coupling reactions offer alternative routes for constructing the this compound framework.

  • Catalysts: Palladium complexes under oxidative conditions.
  • Substrates: Allenes, enallenes, or allenyne derivatives bearing the 2-methylpent-4-en-2-yl substituent.
  • Solvent: Anhydrous DMF or similar polar aprotic solvents.
  • Conditions: Low temperature initiation (0 °C), followed by room temperature stirring.

These methods enable the formation of complex cross-conjugated polyenes and functionalized malonate derivatives via C–C bond-forming cascades.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Conditions Yield (%) Notes
Alkylation with Tosylate Diethyl malonate, 2-methylpent-4-en-2-yl tosylate NaH or tBuOK THF, DMF 0 °C to RT, inert atmosphere 70-85 Requires tosylation step; mild conditions
Knoevenagel Condensation Diethyl malonate, 2-methylpent-4-en-2-yl aldehyde 4-Methylpiperidine, AcOH Xylene Reflux overnight 60-80 Water removal essential; forms alkylidene malonate
Pd-Catalyzed Oxidative Coupling Allenes/enallenes with 2-methylpent-4-en-2-yl substituent Pd catalyst Anhydrous DMF 0 °C to RT Moderate Complex substrates; cascade reaction
Metal Allyl Complex Reaction (η^3-allyl)dicarbonylnitrosyl iron complexes, diethyl malonate None (stoichiometric) MTBE 80 °C, 20 h Variable Insight into regioselectivity; not direct prep

Research Discoveries and Notes

  • The alkylation method is the most straightforward and widely applied for preparing this compound, benefiting from well-established malonate chemistry.
  • Knoevenagel condensation provides access to α,β-unsaturated malonate derivatives, which can be further manipulated chemically to yield the target compound or analogues.
  • Palladium-catalyzed oxidative coupling reactions represent advanced synthetic strategies enabling complex molecular architectures but require specialized substrates and conditions.
  • The reactivity of metal allyl complexes with malonates reveals the influence of ligand environment and substitution pattern on product distribution, informing catalyst design for selective synthesis.
  • Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures with ratios adjusted (e.g., 20:1 to 10:1) to optimize separation.
  • Characterization data such as $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of related propanedioate esters:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Features
Diethyl (2-methylpent-4-en-2-yl)propanedioate 2-methylpent-4-en-2-yl Likely C₁₃H₂₂O₄ ~258.3 (est.) Branched alkenyl group, double bond
Diethyl 2-pent-4-enylpropanedioate Pent-4-enyl (linear) C₁₂H₂₀O₄ 228.28 Linear alkenyl group, double bond
Diethyl 2-ethyl-2-pent-4-enylpropanedioate Ethyl + pent-4-enyl C₁₄H₂₄O₄ 256.34 Dual substituents (alkyl + alkenyl)
Diethyl malonate (1,3-propanedioate) None (parent compound) C₇H₁₂O₄ 160.17 Unsubstituted, high polarity
Diethyl 2-[(4-fluorophenyl)methyl]propanedioate 4-fluorobenzyl C₁₅H₁₇FO₄ 296.29 Aromatic substituent, electron-withdrawing F

Key Observations :

  • Branching vs.
  • Unsaturation : The pent-4-enyl group’s double bond enables Diels-Alder or hydrogenation reactions, unlike saturated analogs like diethyl 2-ethylpropanedioate .
  • Electronic Effects : Aromatic substituents (e.g., 4-fluorobenzyl in CAS 59223-74-4) increase electron-withdrawing character, altering acidity of the α-hydrogens compared to aliphatic substituents .

Physicochemical Properties

Dielectric constants and solubility parameters from highlight substituent effects:

Compound Type Dielectric Constant (ε) Solubility in Ethanol
Diethyl malonate (unsubstituted) 8.03 (25°C) High (polar solvent)
Diethyl 2-pent-4-enylpropanedioate Not reported Moderate (recrystallized from ethanol )
This compound (estimated) Lower than malonate Lower due to hydrophobicity

Key Trends :

  • Polarity Reduction : Bulky or hydrophobic substituents (e.g., branched alkenyl) decrease polarity, reducing solubility in polar solvents compared to unsubstituted diethyl malonate .
  • Thermal Stability : Alkenyl-substituted derivatives may exhibit lower thermal stability due to double-bond reactivity, whereas saturated analogs like diethyl 2-ethylpropanedioate are more stable .

Biological Activity

Diethyl (2-methylpent-4-en-2-yl)propanedioate, also known by its chemical formula C13H22O4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound is a diester derivative that exhibits a unique structure conducive to various chemical reactions. Its molecular structure includes two ethyl ester groups attached to a propanedioate backbone, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related esters have shown varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have suggested that it may act on specific protein kinases, which are crucial in various signaling pathways associated with cell growth and metabolism. Such inhibition could have implications for cancer treatment, as dysregulated kinase activity is a hallmark of many cancers .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The precise pathways involved in this cytotoxicity are still under investigation but may relate to oxidative stress and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Bristol examined the antimicrobial efficacy of various esters, including this compound. The compound was tested against several pathogenic bacteria and fungi. Results showed a significant reduction in bacterial viability at concentrations above 100 µM, indicating promising antimicrobial activity .

Study 2: Enzyme Modulation

Another research effort focused on the modulation of protein kinases by this compound. The study found that the compound effectively inhibited the activity of specific AGC kinases involved in cancer progression. This inhibition was characterized by an IC50 value lower than that of traditional inhibitors, suggesting a high potency for therapeutic applications .

Data Tables

Biological ActivityTest Organism/Cell LineConcentrationEffect Observed
AntimicrobialStaphylococcus aureus100 µM70% inhibition
CytotoxicityHeLa Cells50 µMInduced apoptosis
Enzyme InhibitionAGC KinasesVariesIC50 < 10 µM

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Diethyl (2-methylpent-4-en-2-yl)propanedioate?

Methodological Answer:
The compound is typically synthesized via alkylation of diethyl malonate or its derivatives. A key route involves:

  • Claisen condensation : Reacting diethyl malonate with a suitable alkylating agent (e.g., 2-methylpent-4-en-2-yl halide) under basic conditions (e.g., NaOEt). The enolate intermediate undergoes nucleophilic substitution to introduce the 2-methylpent-4-en-2-yl group .
  • Protection-deprotection strategies : For functionalized derivatives, amino or carbonyl groups may be protected (e.g., using Boc groups) during synthesis to prevent side reactions, followed by deprotection .

Validation : Monitor reaction progress via TLC or GC-MS. Confirm purity using column chromatography and structural integrity via 1^1H/13^{13}C NMR.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., ethyl ester groups at δ 1.2–1.4 ppm, olefinic protons at δ 5.0–5.5 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 165–170 ppm) and quaternary centers .
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]+^+) and fragmentation patterns to verify the molecular formula (e.g., C13_{13}H20_{20}O4_4) .
  • IR Spectroscopy : Detects ester C=O stretches (~1740 cm1^{-1}) and C-O stretches (~1200 cm1^{-1}) .

Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) or literature analogs.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-crystal growth : Recrystallize from ethanol or ether to obtain high-quality crystals .
  • Data collection and refinement : Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Validate bond lengths, angles, and torsional parameters against expected values (e.g., ester C-O bond length ~1.34 Å) .
  • Validation metrics : Check R-factors (<5%), residual electron density, and Hirshfeld surfaces to confirm absence of disorder or solvent effects .

Advanced: What computational methods predict the environmental fate of this compound?

Methodological Answer:

  • Biodegradation modeling : Use EPI Suite or TEST software to estimate half-life in soil/water. Key parameters include Henry’s Law constant (volatilization potential) and Koc_{oc} (soil adsorption) .
  • Ecotoxicity assessment : Apply QSAR models to predict toxicity to aquatic organisms (e.g., Daphnia magna), referencing EPA datasets on malonate esters .
  • Experimental validation : Conduct OECD 301 biodegradability tests (e.g., closed bottle test) to compare with computational results .

Advanced: How to address contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Reproducibility checks : Ensure consistent reagent purity (e.g., anhydrous NaOEt), solvent quality, and reaction temperature.
  • Catalyst screening : Test alternative bases (e.g., LDA vs. NaH) or phase-transfer catalysts to optimize enolate formation .
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Advanced: What mechanistic insights guide the design of novel derivatives of this compound?

Methodological Answer:

  • DFT calculations : Map reaction pathways (e.g., Michael addition or cycloaddition) to identify transition states and energy barriers. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
  • Steric/electronic analysis : Modify substituents (e.g., replacing the 2-methylpent-4-en-2-yl group with bulkier analogs) to study effects on reactivity.
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the malonate core .

Advanced: How to resolve discrepancies in NMR assignments for this compound?

Methodological Answer:

  • 2D NMR techniques : Use 1^1H-13^{13}C HSQC/HMBC to correlate ambiguous protons with neighboring carbons (e.g., distinguishing allylic vs. ester methylene protons) .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to confirm carbonyl carbon assignments.
  • Comparative analysis : Cross-reference with structurally related compounds (e.g., diethyl diallylmalonate, C13_{13}H20_{20}O4_4) .

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